2,4,6-Trimethylbenzenesulfinamide
Overview
Description
2,4,6-Trimethylbenzenesulfinamide is an organic compound with the molecular formula C9H13NOS. It is a derivative of benzenesulfinamide, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylbenzenesulfinamide can be synthesized through several methods. One common method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as ethyl acetate or tetrahydrofuran, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides or sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trimethylbenzenesulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4,6-trimethylbenzenesulfinamide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various reagents, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
2,4,6-Trimethylbenzenesulfonic acid: Contains a sulfonic acid group.
2,4,6-Trimethylbenzenesulfide: Contains a sulfide group.
Uniqueness
2,4,6-Trimethylbenzenesulfinamide is unique due to its specific functional group, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCVPMEMBXPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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